Mass Spectrometric Differentiation: d6 (+6 Da) vs. d3 (+3 Da) vs. Parent (0 Da)
The perdeuterated d6 isotopologue (C₆H₂D₆N₂) exhibits a monoisotopic mass of 114.1064 Da, representing a +6.0377 Da shift from the parent compound's monoisotopic mass of 108.0687 Da [1]. In contrast, the d3 analog (methyl-d3 only, CAS 475502-23-9) provides only a +3.0219 Da shift (MW 111.16) . In LC-MS/MS selected reaction monitoring (SRM), the d6 mass shift ensures that the internal standard signal appears at least 6 m/z units above the analyte [M+H]⁺ peak, eliminating overlap with the natural-abundance ¹³C₂ isotopologue of the parent (approximately 0.5% relative abundance at M+2 and negligible at M+6) .
| Evidence Dimension | Monoisotopic mass shift relative to parent (degree of isotopic separation) |
|---|---|
| Target Compound Data | Monoisotopic mass 114.1064 Da; mass shift +6.0377 Da; 6 deuterium atoms incorporated (CD₃ + 3,5,6-d₃) |
| Comparator Or Baseline | Parent (2-Amino-4-methylpyridine): 108.0687 Da, 0 Da shift. d3 analog (2-Amino-4-(methyl-d3)-pyridine): 111.16 Da, ~+3 Da shift. |
| Quantified Difference | d6 provides 2× the mass shift of d3; d6 mass shift exceeds the M+6 natural isotopologue abundance (<0.01%) vs. M+3 (~0.3%) |
| Conditions | Calculated from molecular formulas: C₆H₈N₂ (parent), C₆H₅D₃N₂ (d3), C₆H₂D₆N₂ (d6); LC-MS/MS isotope dilution context. |
Why This Matters
Procuring the d6 variant rather than d3 ensures a mass shift that definitively separates internal standard signal from all natural-abundance isotopologue interferences, a requirement for validated quantitative bioanalytical methods.
- [1] Human Metabolome Database. HMDB0246517: 2-Amino-4-methylpyridine. Monoisotopic Mass: 108.0687 Da. View Source
